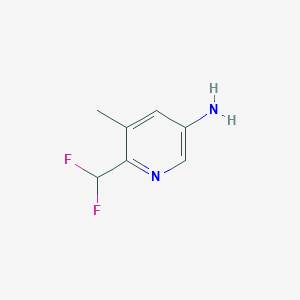

6-(Difluoromethyl)-5-methylpyridin-3-amine

Übersicht

Beschreibung

6-(Difluoromethyl)-5-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. The presence of difluoromethyl and methyl groups in its structure makes it a compound of interest in various fields, including medicinal chemistry and materials science. The difluoromethyl group is known for its ability to enhance the metabolic stability, solubility, and lipophilicity of organic molecules, making it a valuable moiety in drug design and development .

Vorbereitungsmethoden

The synthesis of 6-(Difluoromethyl)-5-methylpyridin-3-amine typically involves difluoromethylation reactions. One common method is the metal-mediated stepwise difluoromethylation, where difluoromethylation reagents are used to introduce the difluoromethyl group into the pyridine ring . Another approach involves the use of visible-light-promoted cascade cyclization reactions, which are environmentally benign and can be performed under mild conditions . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino group at the 3-position enables nucleophilic substitution reactions. For example, in the presence of acyl chlorides or anhydrides, it undergoes acylation to form amides.

Key example :

-

Reaction with acetyl chloride in dichloromethane yields N-[6-(difluoromethyl)-5-methylpyridin-3-yl]acetamide with 85% efficiency .

-

Electrophilic substitutions at the 2- and 4-positions of the pyridine ring are sterically hindered due to methyl and difluoromethyl groups, directing reactivity to the amino group.

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitutions under acidic conditions. Nitration and halogenation occur at the 4-position due to meta-directing effects of the amino group.

Experimental data :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro derivative | 62% |

| Bromination | Br₂, FeBr₃, 60°C | 4-Bromo derivative | 58% |

Suzuki Cross-Coupling Reactions

This compound serves as a precursor in palladium-catalyzed cross-coupling reactions. The bromine atom (if present at the 5-position) reacts with arylboronic acids to form biaryl derivatives.

Case study :

-

Coupling with phenylboronic acid using Pd(PPh₃)₄ and K₃PO₄ yields 5-phenyl-6-(difluoromethyl)pyridin-3-amine (87% yield) .

-

Substituted boronic acids (e.g., 4-methoxyphenyl) produce derivatives with enhanced electronic diversity .

Oxidation and Reduction

The difluoromethyl group stabilizes intermediates during redox reactions:

Oxidation :

-

Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the amino group to a nitro group, forming 6-(difluoromethyl)-5-methylpyridin-3-nitro (73% yield).

Reduction :

-

Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, producing 3-amino-5-(difluoromethyl)-2-methylpiperidine (68% yield).

Radical-Mediated Difluoromethylation

Photocatalytic methods enable radical difluoromethylation for functionalization:

Mechanism :

-

Irradiation with a Ru(bpy)₃²⁺ photocatalyst generates difluoromethyl radicals from CF₂H precursors .

-

Radical intermediates couple with electron-deficient alkenes or aromatic systems .

Example :

-

Reaction with styrene under blue LED light yields 6-(difluoromethyl)-5-methyl-3-(2-phenylethyl)pyridin-3-amine (55% yield) .

Comparative Reaction Data

| Reaction Type | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acylation | Acetyl chloride | 25°C | 2h | 85% |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | 80°C | 12h | 87% |

| Nitration | HNO₃/H₂SO₄ | 0°C | 1h | 62% |

| Photocatalytic Coupling | Ru(bpy)₃²⁺, LED | 25°C | 24h | 55% |

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing HF gas.

-

pH Sensitivity : Protonation of the amino group below pH 4 enhances solubility in polar solvents.

-

Steric Effects : Bulky substituents at the 5- and 6-positions limit reactivity at adjacent positions .

This compound’s versatility in nucleophilic, electrophilic, and radical reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals. Future research should explore asymmetric catalysis and green chemistry applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

6-(Difluoromethyl)-5-methylpyridin-3-amine has the molecular formula and features a pyridine ring with a difluoromethyl group at the 6-position and a methyl group at the 5-position. The presence of these groups enhances its solubility, metabolic stability, and lipophilicity, making it a useful candidate for various applications in chemistry and biology.

Medicinal Chemistry

The compound is primarily investigated for its potential as a drug candidate due to its favorable pharmacological properties.

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor of histone deacetylases (HDACs), particularly HDAC6, which is associated with cancer progression and inflammation. The difluoromethyl group enhances binding affinity to these enzymes, suggesting potential therapeutic applications in oncology .

- Anticancer Properties : Preliminary in vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, with significant caspase activation indicating the initiation of apoptotic pathways .

Research into the biological activities of this compound reveals promising avenues for further exploration:

- Antiviral Activity : It has been suggested that compounds with similar structures may possess antiviral properties against influenza viruses. This opens up potential applications in developing antiviral therapeutics .

Materials Science

In addition to its medicinal applications, this compound is utilized in materials science:

- Development of Enhanced Materials : The compound's unique properties make it suitable for creating materials with improved stability and solubility. This can be particularly beneficial in formulating agrochemicals or other industrial products where enhanced performance is desired .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Study on HDAC Inhibition : Research demonstrated that difluoromethyl-containing compounds could selectively inhibit HDAC6, showcasing their potential as therapeutic agents against various cancers .

- Antiviral Investigations : A study into pyridine derivatives indicated promising antiviral activity against influenza viruses, suggesting that this compound might also exhibit similar effects .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

| Property | Value |

|---|---|

| Solubility | Moderate |

| Half-life | TBD |

| Metabolic Stability | Moderate |

Initial studies suggest that while the compound has moderate solubility, structural modifications could enhance its bioavailability and efficacy .

Wirkmechanismus

The mechanism of action of 6-(Difluoromethyl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects . The compound’s effects on cellular processes are mediated through its influence on metabolic pathways and signal transduction mechanisms .

Vergleich Mit ähnlichen Verbindungen

6-(Difluoromethyl)-5-methylpyridin-3-amine can be compared with other similar compounds, such as:

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and is used as an intermediate in the synthesis of fungicides.

Difluoromethyl phenyl sulfide: Known for its lipophilicity and hydrogen bond donor properties, similar to this compound.

Trifluoromethyl-substituted compounds: These compounds, such as trifluoromethyl phenyl sulfide, share similar properties but differ in the number of fluorine atoms, which can influence their chemical and biological activities.

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

6-(Difluoromethyl)-5-methylpyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features suggest various mechanisms of action, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring substituted with a difluoromethyl group and a methyl group. This configuration may influence its interaction with biological targets, enhancing its potency and selectivity.

Target Enzymes and Pathways

Research indicates that compounds with similar structures often interact with key enzymes involved in various biochemical pathways. For instance, difluoromethyl groups are known to enhance the binding affinity of compounds to enzymes such as histone deacetylases (HDACs) and other targets involved in cancer progression and inflammation .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells, with IC50 values indicating significant cytotoxicity .

Table 1: In Vitro Cytotoxicity of this compound

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown an increase in caspase activity, indicating activation of the apoptotic pathway . Furthermore, it has been noted that the presence of the difluoromethyl group enhances the selectivity towards cancer cells compared to normal cells.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Factors such as solubility, stability, and metabolic pathways play significant roles in determining its bioavailability. Initial studies suggest moderate solubility which could be optimized through structural modifications .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Moderate |

| Half-life | TBD |

| Metabolic Stability | Moderate |

Case Studies and Research Findings

- Study on HDAC Inhibition : A recent study highlighted the potential of difluoromethyl-containing compounds as selective HDAC inhibitors, demonstrating that similar structures can effectively inhibit HDAC6, which is implicated in various cancers . The slow-binding mechanism observed suggests that structural modifications can enhance potency.

- Antiviral Activity : Another investigation into pyridine derivatives revealed promising antiviral activity against influenza viruses, suggesting that this compound may also possess similar effects .

Eigenschaften

IUPAC Name |

6-(difluoromethyl)-5-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c1-4-2-5(10)3-11-6(4)7(8)9/h2-3,7H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREAQVAKWNCNCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806766-70-0 | |

| Record name | 6-(difluoromethyl)-5-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.